2-Phenyl-1,3-dioxane
Description
2-Phenyl-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol) . The compound is synthesized via acid-catalyzed reactions between diols and benzaldehyde derivatives, as demonstrated in the preparation of (2S,4S)-4-(hydroxymethyl)-2-phenyl-1,3-dioxane using benzaldehyde dimethyl acetal and CSA (camphorsulfonic acid) .
Key applications include:
- Flavoring agent: As part of benzaldehyde glyceryl acetal (FEMA 2129), it contributes to food flavoring .
- Pharmaceutical intermediates: Derivatives like this compound-2-yl-methyltriazoles are precursors to fungicides such as etaconazole and propiconazole .
- Polymer chemistry: Used in the synthesis of vitrimers through debenzalation processes .
Properties
CAS No. |
772-01-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H12O2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
LNEMDIUSUQPKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyl-1,3-dioxane vs. 2-Phenyl-1,3-dioxolane
Key Insight : The six-membered dioxane ring enhances conformational stability and resistance to oxidation compared to the five-membered dioxolane, making it preferable for applications requiring robustness .
Substituent Effects on this compound Derivatives
Table 1: Impact of Substituents on Properties
Key Insight : Hydroxymethyl and bromomethyl groups enhance reactivity for polymerization or substitution, while methyl groups improve thermal stability .
Stereochemical and Conformational Variants
- (2R,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 52.6–53.4°C; distinct NMR signals at δ 4.54 ppm (CH₂) .
- (2S,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 77.1–78.0°C; NMR δ 3.64 ppm (t, J = 10.7 Hz) .
Key Insight : Stereochemistry significantly affects physical properties and reactivity, with diastereomers showing divergent melting points and spectral profiles .
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